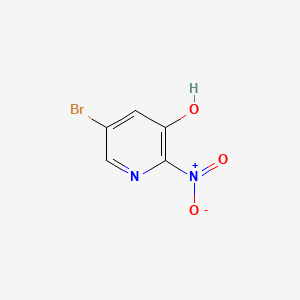
Lisinopril-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lisinopril-d5 est une forme deutérée du lisinopril, un inhibiteur de l'enzyme de conversion de l'angiotensine. Il est principalement utilisé comme étalon interne dans la quantification du lisinopril par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. Les atomes de deutérium dans this compound remplacent les atomes d'hydrogène, ce qui permet de le distinguer de la forme non deutérée lors des procédures analytiques .
Applications De Recherche Scientifique
Lisinopril-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Analytical Chemistry: Used as an internal standard in the quantification of lisinopril in biological samples by gas chromatography or liquid chromatography-mass spectrometry.
Pharmacokinetics: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of lisinopril.
Drug Development: Utilized in the development and validation of analytical methods for lisinopril and related compounds.
Mécanisme D'action
Target of Action
Lisinopril-d5, also known as (S)-Lisinopril-d5, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAAS . By inhibiting ACE, this compound reduces the production of angiotensin II and aldosterone, leading to vasodilation and decreased fluid volume . This action ultimately results in the lowering of blood pressure .
Pharmacokinetics
This compound exhibits complex pharmacokinetics. The bioavailability of this compound is approximately 25%, but it can vary widely between individuals (6 to 60%) . The elimination half-life of this compound is about 12 hours .
Result of Action
The primary result of this compound’s action is the reduction of high blood pressure . It is used to treat hypertension, heart failure, and after acute myocardial infarction . By inhibiting the RAAS, this compound helps relax blood vessels, increase blood circulation to the heart , and reduce the workload on the heart .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a high-fat meal appears to decrease the C_max and AUC of Lisinopril . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 2.2 x 10-3, indicating that the use of this compound is predicted to present an insignificant risk to the environment .
Analyse Biochimique
Biochemical Properties
Lisinopril-d5 interacts with various enzymes and proteins in biochemical reactions. It reduces the formation of endothelin-1 and increases nitric oxide in human vascular endothelial cells . This interaction with endothelin-1 and nitric oxide plays a crucial role in its biochemical properties.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in AC16 human cardiomyocytes, exposure to this compound treatment significantly upregulates proteins involved in protecting against oxidative stress, such as catalase, SOD2, and thioredoxin . It also reduces osteopontin and Galectin-3, critical proteins involved in cardiac fibrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ACE inhibitor, this compound inhibits the pressor response to angiotensin I in anesthetized rats and dogs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Lisinopril-d5 implique l'incorporation d'atomes de deutérium dans la molécule de lisinopril. Ceci peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. La voie de synthèse et les conditions réactionnelles spécifiques peuvent varier, mais impliquent généralement les étapes suivantes :
Matières premières : La synthèse commence par la préparation des matières premières, qui comprennent des réactifs deutérés.
Conditions réactionnelles : Les conditions réactionnelles sont soigneusement contrôlées pour garantir l'incorporation d'atomes de deutérium. Cela peut impliquer l'utilisation de solvants et de catalyseurs deutérés.
Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie pour obtenir this compound à haute pureté.
Méthodes de production industrielle
La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Le processus implique :
Synthèse en vrac : De grandes quantités de matières premières et de réactifs deutérés sont utilisées.
Optimisation : Les conditions réactionnelles sont optimisées pour un rendement et une pureté maximaux.
Contrôle qualité : Des mesures de contrôle qualité rigoureuses sont mises en œuvre pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Lisinopril-d5, comme son homologue non deutéré, peut subir diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites.
Substitution : Les réactions de substitution peuvent remplacer des groupes fonctionnels spécifiques dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs, notamment les halogènes et les nucléophiles, sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .
Applications de recherche scientifique
This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Voici quelques-unes de ses applications :
Chimie analytique : Utilisé comme étalon interne dans la quantification du lisinopril dans les échantillons biologiques par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse.
Pharmacocinétique : Utilisé dans les études pharmacocinétiques pour suivre l'absorption, la distribution, le métabolisme et l'excrétion du lisinopril.
Développement de médicaments : Utilisé dans le développement et la validation de méthodes analytiques pour le lisinopril et les composés apparentés.
Mécanisme d'action
This compound, comme le lisinopril, inhibe l'enzyme de conversion de l'angiotensine, qui est responsable de la conversion de l'angiotensine I en angiotensine II. Cette inhibition entraîne :
Vasodilatation : Des niveaux réduits d'angiotensine II entraînent la relaxation des vaisseaux sanguins.
Diminution de la pression artérielle : La réduction des niveaux d'angiotensine II abaisse la pression artérielle.
Augmentation de la production d'oxyde nitrique : This compound augmente les niveaux d'oxyde nitrique, ce qui contribue davantage à la vasodilatation.
Comparaison Avec Des Composés Similaires
Lisinopril-d5 peut être comparé à d'autres inhibiteurs de l'enzyme de conversion de l'angiotensine, tels que :
Énalapril : Un autre inhibiteur de l'enzyme de conversion de l'angiotensine ayant des effets similaires mais des propriétés pharmacocinétiques différentes.
Ramipril : Connu pour sa durée d'action plus longue par rapport au lisinopril.
This compound est unique en raison de sa nature deutérée, ce qui le rend particulièrement utile comme étalon interne dans les procédures analytiques .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-MMUMHYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


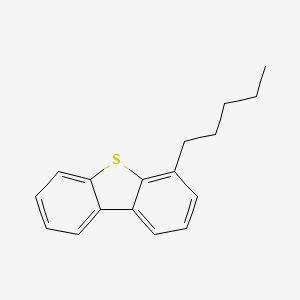
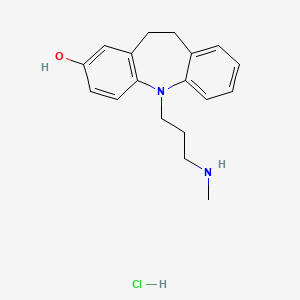



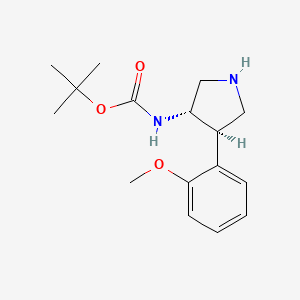
![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)
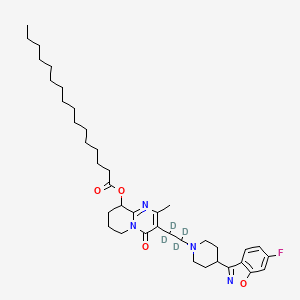
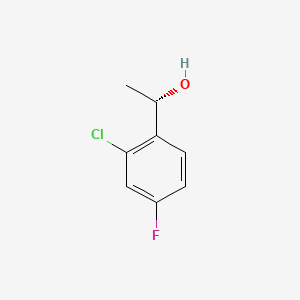
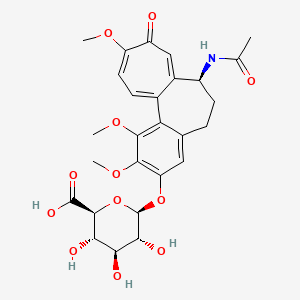
![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)
